

Application Notes and Protocols for Administering Chamaejasmenin C in Animal Models

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Compound of Interest

Compound Name: *ChamaejasmeninC*

Cat. No.: *B15245192*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the in vivo administration of Chamaejasmenin C in animal models, drawing upon existing research on related biflavanones from *Stellera chamaejasme*. The protocols outlined below are intended to serve as a foundational framework for investigating the therapeutic potential of Chamaejasmenin C, particularly in the context of oncology.

Overview of Chamaejasmenin C and Related Compounds

Chamaejasmenin C is a biflavanone isolated from the roots of *Stellera chamaejasme*. While direct in vivo studies on Chamaejasmenin C are limited, research on analogous compounds from the same plant, such as Chamaejasmenin E and other extracts, has demonstrated significant anti-tumor and anti-metastatic properties. These studies provide valuable insights into potential therapeutic applications, effective dosages, and administration methodologies. For instance, an extract from *Stellera chamaejasme* has been shown to suppress breast tumor cell motility at doses as low as 0.10 mg/kg and 1.00 mg/kg in BALB/c mice[1][2]. Furthermore, in vitro studies on related compounds like Chamaejasmenin B and Neochamaejasmin C have elucidated their anti-proliferative effects through mechanisms such as cell cycle arrest and apoptosis induction[3].

Proposed Anti-Tumor Experimental Protocol

This protocol is a composite model based on studies of related biflavanones and extracts from *Stellera chamaejasme*. Researchers should optimize these parameters for their specific experimental needs.

Animal Model

- Species: Mouse
- Strain: BALB/c nude mice (athymic) are recommended for xenograft models to prevent rejection of human tumor cells.
- Age/Weight: 6-8 weeks old, 18-22 g.
- Housing: Animals should be housed in a sterile environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water should be provided ad libitum.

Tumor Cell Implantation (Xenograft Model)

- Cell Line: Human colorectal carcinoma (HT-29) or human hepatocellular carcinoma (HepG2) cell lines are suggested based on the activity of related compounds.
- Procedure:
 - Culture tumor cells to ~80% confluency.
 - Harvest cells using trypsinization and wash with sterile phosphate-buffered saline (PBS).
 - Resuspend cells in PBS or serum-free media at a concentration of 2×10^7 cells/mL.
 - Subcutaneously inject 100 μ L of the cell suspension (2×10^6 cells) into the right flank of each mouse.
 - Allow tumors to grow to a palpable size (e.g., 100-150 mm³) before initiating treatment.

Dosing and Administration

- Test Article: Chamaejasmenin C (purity >98%).

- **Vehicle:** A solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is a common vehicle for administering hydrophobic compounds. The final DMSO concentration should be kept low to avoid toxicity.
- **Dosage:** Based on studies with *Stellera chamaejasme* extracts, initial dose-ranging studies could explore concentrations of 0.1 mg/kg, 1.0 mg/kg, and 10 mg/kg[1][2].
- **Route of Administration:**
 - **Intraperitoneal (i.p.) injection:** A common route for preclinical anti-cancer drug studies.
 - **Oral gavage (p.o.):** Pharmacokinetic studies of other flavonoids from *Stellera chamaejasme* have utilized oral administration[4].
- **Treatment Schedule:** Administer Chamaejasmenin C or vehicle control daily for 14-21 days.

Monitoring and Endpoints

- **Tumor Growth:** Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: $(\text{Width}^2 \times \text{Length}) / 2$.
- **Body Weight:** Monitor and record the body weight of each animal every 2-3 days as an indicator of toxicity.
- **Efficacy Assessment:** At the end of the study, euthanize the animals and excise the tumors. Record the final tumor weight.
- **Tissue Collection:** Collect tumor tissue and major organs (liver, kidney, spleen, lungs) for histopathological analysis and investigation of signaling pathways.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data based on in vivo studies of related compounds from *Stellera chamaejasme*. This should be used as a reference for expected outcomes.

Parameter	Vehicle Control	Chamaejasme nin C (0.1 mg/kg)	Chamaejasme nin C (1.0 mg/kg)	Chamaejasme nin C (10 mg/kg)
Initial Tumor Volume (mm ³)	120 ± 25	122 ± 28	118 ± 23	125 ± 30
Final Tumor Volume (mm ³)	1500 ± 250	1100 ± 200	750 ± 150	400 ± 100
Final Tumor Weight (g)	1.5 ± 0.3	1.1 ± 0.2	0.7 ± 0.15	0.4 ± 0.1
Tumor Growth Inhibition (%)	-	26.7%	50.0%	73.3%
Change in Body Weight (%)	+5%	+4%	+2%	-3%

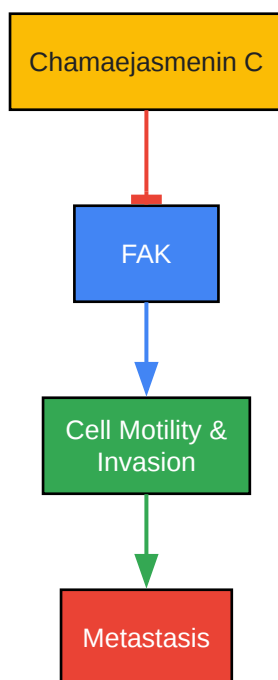
Data are presented as mean ± standard deviation and are hypothetical, intended for illustrative purposes.

Potential Signaling Pathways and Mechanisms

Based on in vitro and in vivo studies of related biflavanones, Chamaejasmenin C may exert its anti-tumor effects through the modulation of several key signaling pathways.

Inhibition of Focal Adhesion Kinase (FAK) Signaling

An extract of *Stellera chamaejasme* has been shown to inhibit tumor cell motility by targeting FAK[1]. FAK is a critical regulator of cell migration, invasion, and survival.

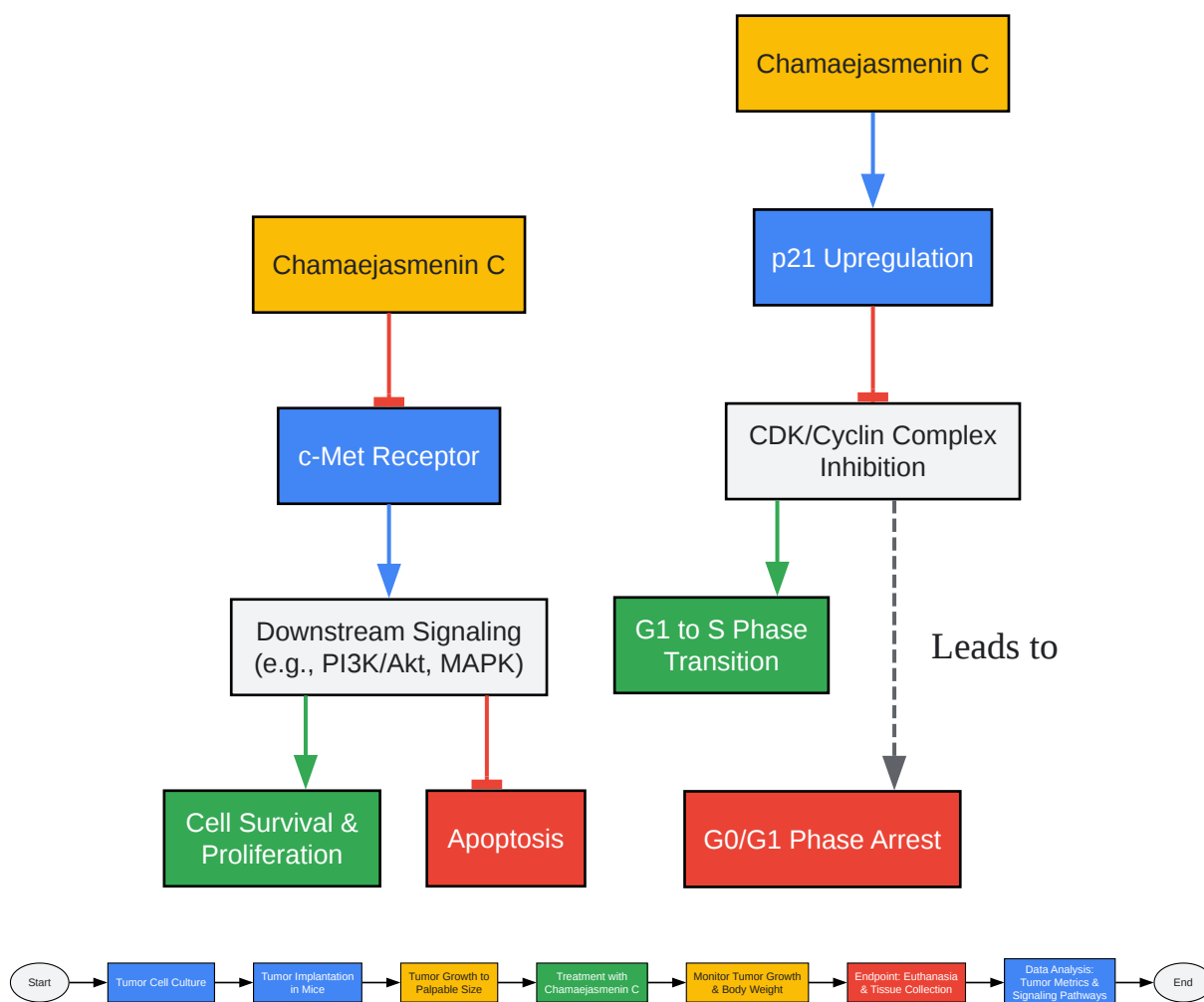


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Caption: Inhibition of FAK signaling by Chamaejasmenin C.

Induction of Apoptosis via c-Met Inhibition

Chamaejasmenin E has been found to induce apoptosis in hepatocellular carcinoma cells by targeting the c-Met receptor[5][6]. c-Met signaling is crucial for cell proliferation, survival, and angiogenesis.



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